DL-Methyldopa-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H13NO4 |

|---|---|

Molecular Weight |

214.23 g/mol |

IUPAC Name |

2-amino-3,3,3-trideuterio-2-[(3,4-dihydroxyphenyl)methyl]propanoic acid |

InChI |

InChI=1S/C10H13NO4/c1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6/h2-4,12-13H,5,11H2,1H3,(H,14,15)/i1D3 |

InChI Key |

CJCSPKMFHVPWAR-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC1=CC(=C(C=C1)O)O)(C(=O)O)N |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

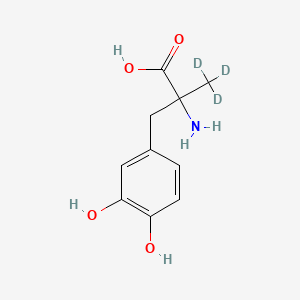

DL-Methyldopa-d3 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Methyldopa-d3 is the deuterium-labeled form of DL-methyldopa, a racemic mixture of the D- and L-isomers of methyldopa. The L-isomer, also known as levomethyldopa, is a centrally acting alpha-2 adrenergic agonist used as an antihypertensive medication. This compound serves as a crucial internal standard in bioanalytical and pharmacokinetic studies for the accurate quantification of methyldopa in biological matrices. Its use in techniques such as liquid chromatography-mass spectrometry (LC-MS) allows for precise differentiation from the endogenous analyte, thereby improving the reliability of these assays. This guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of this compound.

Chemical Structure and Properties

This compound is structurally analogous to DL-methyldopa, with the three hydrogen atoms of the alpha-methyl group replaced by deuterium atoms.

Chemical Structure:

(Note: The exact position of the deuterium atoms on the methyl group is not explicitly shown in this simplified 2D representation but is C(CD3))

Table 1: Chemical and Physical Properties of this compound and its non-deuterated analogue

| Property | Value (this compound) | Value (DL-Methyldopa - non-deuterated) | Reference |

| IUPAC Name | 2-amino-3-(3,4-dihydroxyphenyl)-2-(methyl-d3)propanoic acid | 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid | [1] |

| Synonyms | 2-amino-2-(3,4-dihydroxybenzyl)propanoic-3,3,3-d3 acid | α-Methyl-DL-DOPA | [1][2] |

| Molecular Formula | C₁₀H₁₀D₃NO₄ | C₁₀H₁₃NO₄ | [2] |

| Molecular Weight | 214.24 g/mol | 211.21 g/mol | [2] |

| Appearance | Off-white solid | Colorless or almost colorless crystals or white to yellowish-white fine powder | [2][3] |

| Melting Point | Not available | ~300 °C (decomposes) | |

| Solubility | Soluble in DMSO, slightly soluble in aqueous acid.[4] | Soluble in dilute mineral acids. Solubility in water at 25°C is ~18 mg/mL. Practically insoluble in common organic solvents. | |

| pKa | Not available | Strongest Acidic: 1.73, Strongest Basic: 9.85 |

Mechanism of Action of Methyldopa

This compound is primarily used as an analytical standard and is not intended for therapeutic use. However, understanding the mechanism of its non-deuterated counterpart, methyldopa, is crucial for contextualizing its application in pharmaceutical research.

Methyldopa is a prodrug that exerts its antihypertensive effects through its active metabolite, α-methylnorepinephrine. The signaling pathway is as follows:

References

Synthesis and Characterization of DL-Methyldopa-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of DL-Methyldopa-d3, a deuterium-labeled isotopologue of DL-Methyldopa. This stable isotope-labeled compound serves as a critical internal standard for quantitative bioanalytical studies, particularly in pharmacokinetic and metabolic research, utilizing techniques such as nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1][2] The incorporation of deuterium offers a non-radioactive tracer that can enhance the accuracy and precision of analytical measurements.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀D₃NO₄ | [1] |

| Molecular Weight | 214.23 g/mol | [1][4] |

| Appearance | White to off-white solid | [1] |

| Purity | 99.14% | [1] |

| IUPAC Name | 2-Amino-2-(3,4-dihydroxybenzyl)propanoic-3,3,3-d3 acid | [2] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1] |

Synthesis of this compound

A proposed synthetic workflow is outlined below. This process would begin with a deuterated starting material to introduce the d3-methyl group, followed by a series of reactions to construct the final molecule.

Experimental Protocol (Proposed)

The following is a generalized, proposed experimental protocol for the synthesis of this compound based on known synthetic routes for the non-deuterated analog.[2][5]

-

Synthesis of d3-Phenylacetone Derivative: A suitable catechol-protected phenylacetone precursor would be reacted with a deuterated methylating agent (e.g., d3-methyl iodide or d3-dimethyl sulfate) in the presence of a strong base to introduce the trideuteromethyl group.

-

Strecker Amino Acid Synthesis: The resulting d3-phenylacetone derivative would then undergo a Strecker synthesis. This involves reaction with potassium cyanide and ammonium chloride in an aqueous ammonia solution to form the corresponding α-aminonitrile.

-

Hydrolysis to Racemic Amino Acid: The α-aminonitrile is then subjected to hydrolysis, typically using a strong acid or base (e.g., barium hydroxide), to yield the racemic mixture of this compound.

-

Purification: The crude product would be purified by recrystallization from a suitable solvent system to yield the final, high-purity this compound.

Characterization of this compound

Comprehensive characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following analytical techniques are recommended, based on methods used for the characterization of Methyldopa and its metabolites.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. While specific assigned spectra for this compound are not publicly available, 1H and 13C NMR spectra of the non-deuterated parent compound can serve as a reference.[7]

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the protons of the amino acid backbone. The characteristic signal for the methyl group in the non-deuterated compound would be absent, confirming successful deuteration.

-

¹³C NMR: The carbon NMR spectrum would show signals for all carbon atoms in the molecule. The signal for the deuterated methyl carbon would exhibit a characteristic triplet splitting pattern due to coupling with deuterium.

A generalized workflow for NMR analysis is presented below.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and isotopic enrichment of this compound. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition. Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pattern, which can provide structural information and is useful for developing quantitative LC-MS/MS methods.[8][9]

Experimental Protocol for LC-MS/MS Analysis (Adapted from 3-O-Methyldopa Analysis): [10]

-

Chromatographic Separation:

-

Column: Atlantis T3 C18 (5 µm; 150 x 4.6 mm i.d.) or equivalent reversed-phase column.

-

Mobile Phase: A gradient of water and methanol containing 0.05% formic acid.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan and product ion scan for structural confirmation.

-

Expected Precursor Ion [M+H]⁺: m/z 215.1.

-

Fragmentation: Collision-induced dissociation (CID) would likely result in the loss of the carboxylic acid group and other characteristic fragments.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound. A reversed-phase HPLC method with UV detection is commonly used for the analysis of Methyldopa.[11]

Experimental Protocol for HPLC Purity Analysis (Typical): [11]

-

Column: Hypersil BDS C8 (250 mm x 4.6 mm; 5 µm) or similar.

-

Mobile Phase: A mixture of a phosphate buffer (e.g., potassium dihydrogen phosphate, pH 5.5) and acetonitrile (e.g., 50:50 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV absorbance at 287 nm.

-

Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to all other detected peaks.

Summary of Characterization Data

The expected and available characterization data for this compound are summarized in Table 2.

| Analytical Technique | Parameter | Expected/Available Value | Reference |

| ¹H NMR | Chemical Shifts (δ) | Aromatic and backbone protons, absence of methyl signal. | [7] (for parent compound) |

| ¹³C NMR | Chemical Shifts (δ) | Signals for all carbons, triplet for -CD₃ group. | [7] (for parent compound) |

| HRMS | [M+H]⁺ | Calculated: 215.1215 | (Calculated) |

| LC-MS/MS | Precursor Ion (m/z) | 215.1 | (Inferred) |

| Product Ions (m/z) | Dependent on collision energy, likely involving loss of H₂O and COOH. | [10] (for analog) | |

| HPLC | Purity (%) | ≥ 99% | [1] |

| Retention Time | Dependent on specific method conditions. | [11] |

This technical guide provides a framework for the synthesis and characterization of this compound. While specific experimental details for the deuterated compound are limited in the public domain, the provided information, based on established chemistry and analytical methods for the parent compound, offers a solid foundation for researchers and drug development professionals working with this important analytical standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CN102531939A - Preparation method of L-methyldopa - Google Patents [patents.google.com]

- 3. 3-o-Methyldopa d3 | 586954-09-8 | LYA95409 | Biosynth [biosynth.com]

- 4. 3-O-Methyldopa-d3 | C10H13NO4 | CID 10878512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analytical techniques for methyldopa and metabolites: a comprehensive review | Semantic Scholar [semanticscholar.org]

- 7. Alpha-methyldopa | C10H13NO4 | CID 4138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. japer.in [japer.in]

Commercial suppliers of high-purity DL-Methyldopa-d3

An In-depth Technical Guide to High-Purity DL-Methyldopa-d3 for Researchers and Drug Development Professionals

Introduction

This compound is the deuterated analog of DL-Methyldopa, a centrally acting α2-adrenergic agonist used as an antihypertensive medication. The incorporation of three deuterium atoms on the methyl group creates a stable, heavier isotopologue. This property makes it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry (MS) and liquid chromatography (LC), such as therapeutic drug monitoring, pharmacokinetic research, and metabolic studies.[1][2] Its use improves the accuracy and precision of quantifying non-deuterated Methyldopa in biological matrices.[1] This guide provides a comprehensive overview of commercial suppliers, quality control protocols, and the biological mechanism of action relevant to researchers and drug development professionals.

Commercial Suppliers of High-Purity this compound

Sourcing high-purity this compound is critical for ensuring the reliability and reproducibility of experimental results. A variety of chemical suppliers specialize in stable isotope-labeled compounds and offer this product, often with detailed certificates of analysis.

| Supplier | Product Number (Example) | Reported Purity / Available Data | Notes |

| MedChemExpress | HY-121809S | 99.14% | Provides COA, HNMR, and LCMS data online.[2] |

| Veeprho | DVE00529 | Data available upon request | Specializes in high-quality reference standards.[1] |

| Clearsynth | CS-O-59909 | Certificate of Analysis available | Labeled as a useful research chemical for a range of applications.[3] |

| Simson Pharma | - | Certificate of Analysis provided with every compound | Offers custom synthesis and supplies various drug impurity standards.[4] |

| CymitQuimica | 4Z-D-3226 | Data available upon request | Distributes products from various brands, intended for laboratory use.[5] |

| C/D/N Isotopes | - | High standards of isotopic enrichment and chemical purity | Specializes exclusively in deuterium-labeled compounds with over 3000 items in stock.[6] |

Experimental Protocols: Synthesis and Quality Control

Ensuring the identity, purity, and isotopic enrichment of this compound is paramount. The following sections outline a representative synthesis workflow and detailed analytical methods for quality control.

General Synthesis and Purification Workflow

The synthesis of this compound follows similar principles to that of non-deuterated Methyldopa, with the key difference being the introduction of a deuterated methyl group. A common synthetic route for Methyldopa involves the Strecker synthesis from 3,4-dimethoxyphenylacetone, followed by hydrolysis and demethylation. For the deuterated analog, a starting material containing a trideuteromethyl group would be used.

Purification is typically achieved through recrystallization. For instance, a crude product can be dissolved in dilute hydrochloric acid, treated with activated carbon to remove colored impurities, and then precipitated by adjusting the pH to its isoelectric point (around 4.5) with a base like ammonia.[7]

Caption: A logical workflow from synthesis to quality control of this compound.

Quality Control Analytical Methods

Stringent quality control is essential for deuterated standards.[8] Analysis typically involves a combination of chromatographic and spectroscopic techniques to confirm structure, and assess chemical and isotopic purity.

1. Identity Confirmation by NMR Spectroscopy

-

Objective: To confirm the chemical structure and the specific location of deuterium labeling.

-

Methodology:

-

¹H-NMR (Proton NMR): Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O with a reference standard). The ¹H-NMR spectrum is used to verify the overall structure. The signal corresponding to the methyl protons (CH₃) in non-deuterated Methyldopa will be absent or significantly diminished, confirming deuterium substitution at that position.

-

²H-NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. A single resonance peak corresponding to the -CD₃ group would confirm the presence and location of the deuterium label.

-

-

Acceptance Criteria: The spectra must be consistent with the expected structure of 2-Amino-2-(3,4-dihydroxybenzyl)propanoic-3,3,3-d3 acid. The ¹H-NMR should show the absence of the methyl proton signal.

2. Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

Objective: To quantify the chemical purity of the compound and detect any non-deuterated or other impurities.

-

Methodology:

-

System: A standard HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[9]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.8) and an organic solvent like methanol.[10]

-

Flow Rate: Approximately 1.0 mL/min.

-

Detection: UV detection at a wavelength where Methyldopa has significant absorbance (e.g., 280 nm).

-

Procedure: Prepare a standard solution of known concentration in the mobile phase. Inject the sample and calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

-

-

Acceptance Criteria: Chemical purity is typically required to be ≥98%, with many suppliers offering >99% purity.[2][11]

3. Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and determine the isotopic enrichment of the deuterated compound.

-

Methodology:

-

System: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Ionization: Electrospray Ionization (ESI) in positive mode is effective.

-

Analysis:

-

Inject the sample into the LC-MS system.

-

Acquire the full-scan mass spectrum. The protonated molecular ion [M+H]⁺ for this compound should be observed at m/z 215.2, which is 3 units higher than the non-deuterated analog (m/z 212.2).[12]

-

Compare the intensity of the ion at m/z 215.2 with that at m/z 212.2 to assess the isotopic purity and the presence of any residual non-deuterated Methyldopa.

-

-

-

Acceptance Criteria: Isotopic enrichment should typically be >98% to ensure minimal interference in quantitative assays.[11]

Biological Mechanism of Action: Methyldopa Signaling Pathway

Methyldopa is a prodrug that exerts its antihypertensive effect through its active metabolite in the central nervous system.[13][14] It is transported across the blood-brain barrier and undergoes a two-step enzymatic conversion. The resulting metabolite, alpha-methylnorepinephrine, acts as a potent agonist at presynaptic α2-adrenergic receptors, leading to a reduction in sympathetic outflow and consequently, lower blood pressure.[14][15]

Caption: The metabolic activation of Methyldopa and its inhibitory effect on sympathetic outflow.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]

- 4. Methyldopa synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 2024.sci-hub.ru [2024.sci-hub.ru]

- 7. CN105693541A - Synthetic method of methyldopa - Google Patents [patents.google.com]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. researchgate.net [researchgate.net]

- 13. Methyldopa - Wikipedia [en.wikipedia.org]

- 14. go.drugbank.com [go.drugbank.com]

- 15. What is the mechanism of Methyldopa? [synapse.patsnap.com]

A Technical Guide to Deuterium Labeling in DL-Methyldopa-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the deuterium labeling position in DL-Methyldopa-d3, a crucial internal standard for pharmacokinetic and metabolic studies. This document outlines the confirmed location of the deuterium atoms, presents a plausible synthetic approach, details relevant analytical methodologies for structural confirmation and purity assessment, and includes quantitative data from a representative batch.

Deuterium Labeling Position

The deuterium atoms in this compound are located on the methyl group of the propanoic acid backbone. The formal IUPAC name for this compound is 2-Amino-2-(3,4-dihydroxybenzyl)propanoic-3,3,3-d3 acid[1][2]. This specific labeling is further corroborated by the compound's SMILES string: [2H]C([2H])([2H])C(CC1=CC=C(O)C(O)=C1)(N)C(O)=O[1].

The strategic placement of the deuterium atoms on the methyl group, which is not metabolically labile in this position, ensures the stable isotope label is retained throughout biological processing, making it an excellent internal standard for mass spectrometry-based quantification of Methyldopa.

Quantitative Data

While a detailed Certificate of Analysis for a specific batch of this compound was not publicly accessible, the following data for batch HY-121809S-244930 has been reported[1]:

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀D₃NO₄ |

| Molecular Weight | 214.23 g/mol |

| Purity (LCMS) | 99.14% |

Proposed Experimental Protocols

Proposed Synthesis of this compound via Strecker Synthesis

The Strecker synthesis is a well-established method for producing amino acids from an aldehyde, ammonia, and cyanide[3]. To introduce the trideuterated methyl group, a deuterated precursor is required. A logical approach would be to start with a deuterated ketone.

Workflow for the Proposed Synthesis:

Figure 1: Proposed synthetic workflow for this compound.

Detailed Steps:

-

Synthesis of 3,4-Dimethoxybenzyl-d3-acetone: The synthesis would commence with the deuteration of 3,4-dimethoxybenzylacetone. This can be achieved through base-catalyzed hydrogen-deuterium exchange at the alpha-position to the ketone using a deuterium source like D₂O and a suitable base.

-

Strecker Reaction: The resulting 3,4-dimethoxybenzyl-d3-acetone would then undergo a Strecker reaction with potassium cyanide and ammonium carbonate. This reaction forms a hydantoin intermediate where the amino and nitrile groups are added across the carbonyl.

-

Hydrolysis: The hydantoin intermediate is then hydrolyzed, typically using a strong base like barium hydroxide, to open the ring and form the amino acid structure, still with the methoxy protecting groups on the catechol.

-

Demethylation: The final step involves the removal of the methyl protecting groups from the catechol moiety. This is commonly achieved by refluxing with a strong acid, such as hydrobromic acid, to yield the final product, this compound.

-

Purification: The crude product would then be purified using standard techniques such as recrystallization or chromatography to achieve high purity.

Analytical Characterization

To confirm the successful synthesis, deuterium labeling position, and purity of this compound, a combination of analytical techniques would be employed.

Logical Flow of Analytical Characterization:

Figure 2: Analytical workflow for this compound characterization.

Experimental Protocols for Analysis:

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and the incorporation of three deuterium atoms.

-

Method: A sample of the synthesized compound would be analyzed by high-resolution mass spectrometry (HRMS). The expected molecular ion peak would be at m/z corresponding to the molecular weight of this compound (214.23). The isotopic pattern should clearly show a significant M+3 peak, confirming the presence of three deuterium atoms.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the precise location of the deuterium atoms.

-

¹H NMR Method: The ¹H NMR spectrum of this compound would be compared to that of an unlabeled Methyldopa standard. The signal corresponding to the methyl protons, which is typically a singlet, should be absent or significantly diminished in the spectrum of the deuterated compound. The other proton signals corresponding to the aromatic and backbone protons should remain.

-

²H NMR Method: A ²H (deuterium) NMR spectrum would show a signal at the chemical shift corresponding to the methyl group, providing direct evidence of the deuterium labeling at that position.

-

¹³C NMR Method: The ¹³C NMR spectrum would show a characteristic triplet for the deuterated methyl carbon due to coupling with deuterium (spin I=1), further confirming the labeling position.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the chemical purity of the synthesized compound.

-

Method: The sample would be analyzed by reverse-phase HPLC with UV detection. The purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. The retention time of the synthesized this compound should be identical to that of an unlabeled Methyldopa standard under the same chromatographic conditions.

-

Conclusion

The deuterium labeling in this compound is definitively at the methyl group, making it a robust internal standard for bioanalytical applications. While a specific, published synthesis protocol is elusive, established organic chemistry principles allow for the design of a reliable synthetic route. The combination of mass spectrometry and NMR spectroscopy provides a comprehensive toolkit for the unambiguous confirmation of the isotopic labeling and structural integrity of the final product, with HPLC serving to ensure its chemical purity. This guide provides a foundational understanding for researchers and professionals working with this important analytical standard.

References

Stability of DL-Methyldopa-d3 in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability of DL-Methyldopa-d3 in solution. Due to the limited availability of direct stability data for the deuterated form, this document primarily relies on published stability data for the non-deuterated analogue, methyldopa. The general principles of the kinetic isotope effect suggest that the deuteration at the methyl group is likely to enhance the stability of the molecule, particularly concerning metabolic oxidation. However, the degree of this enhanced chemical stability in solution has not been quantitatively reported in the available literature.

Executive Summary

This compound, a deuterated form of the antihypertensive drug methyldopa, is susceptible to degradation in solution, primarily through oxidation of its catechol moiety. The stability of methyldopa solutions is significantly influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Aqueous solutions are most stable at acidic to neutral pH (up to pH 6.2) and for limited durations. At alkaline pH, degradation is accelerated. For prolonged storage, frozen solutions at -20°C or -80°C are recommended, with the latter offering greater stability. The use of antioxidants, such as ascorbic acid, can mitigate degradation in biological matrices like plasma.

General Storage Recommendations for this compound Stock Solutions

Based on information from various suppliers, the following storage conditions are recommended for stock solutions of this compound to minimize degradation.

| Storage Temperature | Recommended Duration | Common Solvents |

| -80°C | Up to 6 months | DMSO, Ethanol, DMF |

| -20°C | Up to 1 month | DMSO, Ethanol, DMF |

Note: For aqueous solutions, it is advisable to prepare them fresh or store them for very short periods, even at refrigerated temperatures, due to the inherent instability of methyldopa in aqueous environments, especially at non-optimal pH.

Factors Influencing the Stability of Methyldopa in Solution

The stability of methyldopa, and by extension this compound, is dependent on several key factors:

-

pH: Aqueous solutions of methyldopa are most stable in acidic to neutral conditions (up to pH 6.2), where they can be stable for up to 50 hours.[1] Decomposition is significantly faster in alkaline environments (e.g., pH 8.0).[1] The rate of oxidative degradation is also pH-dependent, with one study reporting a maximum reaction rate at pH 5.0 during oxidation by periodate.

-

Oxidation: The catechol group in methyldopa is highly susceptible to oxidation, leading to the formation of quinones and colored degradation products.[2] This process can be accelerated by the presence of oxygen and oxidizing agents. Studies have explored the kinetics of oxidation by reagents like periodate and Fenton's reagent.

-

Light: Methyldopa is sensitive to light, and exposure can lead to photodegradation. It is recommended to protect solutions from light during storage and handling.

-

Temperature: Higher temperatures accelerate the degradation of methyldopa in solution.

Degradation Pathways

The primary degradation pathway for methyldopa in solution is the oxidation of its catechol moiety. This can proceed through enzymatic and non-enzymatic routes.

Oxidative Degradation

The initial step in the oxidative degradation of methyldopa is the oxidation of the catechol group to an ortho-quinone. This is a common pathway for catecholamines. One study identified 4-methyl-1,2-benzoquinone as the main product of the oxidation of methyldopa by periodate.

Enzymatic Degradation

A study on the interaction of methyldopa with banana pulp demonstrated rapid degradation due to the presence of polyphenol oxidase, an enzyme that catalyzes the oxidation of catechols.[2][3] This highlights the potential for rapid degradation in the presence of certain biological matrices.

Quantitative Stability Data for Methyldopa

| Condition | Matrix/Solvent | Temperature | Observation |

| Enzymatic Degradation | Banana Supernatant | 30°C | 60% degradation in 5 minutes; 99.5% degradation in 30 minutes.[2] |

| Plasma Stability (with ascorbic acid) | Human Plasma | Room Temperature | Stable for at least 24 hours. |

| Plasma Stability (with ascorbic acid) | Human Plasma | -20°C | Stable for at least 29 days. |

| Aqueous Solution | Acidic to Neutral (pH < 6.2) | Not specified | Stable for up to 50 hours.[1] |

| Aqueous Solution | Alkaline (pH 8.0) | Not specified | Decomposition occurs.[1] |

| Oxidation with Periodate | Aqueous Medium | Not specified | Follows second-order kinetics, first order in both methyldopa and periodate. |

The Impact of Deuteration on Stability

The replacement of hydrogen with deuterium at a site of metabolic attack can significantly slow down the rate of metabolism due to the kinetic isotope effect. The C-D bond is stronger than the C-H bond, requiring more energy to break.[4][5][6][7] For this compound, the deuterium atoms are on the methyl group. While this position is not directly on the catechol ring which is the primary site of chemical oxidation in solution, it could be a site for metabolic oxidation in vivo. Therefore, while deuteration in this compound is primarily aimed at improving its metabolic stability and utility as an internal standard in mass spectrometry-based bioanalysis, it is not expected to have a major impact on its chemical stability in solution against non-enzymatic oxidation or hydrolysis. However, a modest stabilizing effect cannot be entirely ruled out without direct experimental evidence.

Experimental Protocols

Detailed experimental protocols for forced degradation and stability-indicating assays are crucial for assessing the stability of this compound. The following are generalized protocols based on common practices for methyldopa and other pharmaceuticals.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

7.1.1. Acid and Base Hydrolysis

-

Protocol: Prepare solutions of this compound in 0.1 M HCl (acid hydrolysis) and 0.1 M NaOH (base hydrolysis). Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). At various time points, withdraw aliquots, neutralize them, and analyze by a stability-indicating HPLC method.

7.1.2. Oxidative Degradation

-

Protocol: Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature and protected from light for a specified duration (e.g., 24 hours). Analyze aliquots at different time intervals by HPLC.

7.1.3. Thermal Degradation

-

Protocol: Store a solution of this compound at an elevated temperature (e.g., 80°C) for several days. Analyze samples periodically to assess the extent of degradation.

7.1.4. Photodegradation

-

Protocol: Expose a solution of this compound to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be kept in the dark at the same temperature. Analyze both samples at regular intervals.

Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient in the presence of its degradation products, impurities, and excipients.

Example HPLC Method for Methyldopa (to be adapted for this compound):

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving good separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where methyldopa has significant absorbance (e.g., around 280 nm).

-

Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion

The stability of this compound in solution is a critical consideration for researchers and drug development professionals. While specific quantitative data for the deuterated compound is scarce, the extensive information available for methyldopa provides a strong basis for understanding its stability profile. This compound is susceptible to oxidation, and its stability is highly dependent on pH, temperature, and light. For optimal stability in solution, it is recommended to use freshly prepared solutions, store them at low temperatures (-20°C or -80°C) for limited periods, and protect them from light. The development and validation of a stability-indicating analytical method are essential for accurately monitoring the stability of this compound in various formulations and experimental conditions. The deuteration at the methyl group is expected to enhance metabolic stability but its effect on chemical stability in solution is likely to be minor.

References

- 1. Methyldopa | C10H13NO4 | CID 38853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Degradation of Methyldopa by Banana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

A Comparative Analysis of the Biological Activity of DL-Methyldopa-d3 and Methyldopa: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the biological activities of DL-Methyldopa-d3 and its non-deuterated counterpart, methyldopa. While direct comparative studies on the biological activity of this compound are not extensively available in peer-reviewed literature, this document extrapolates its potential pharmacological profile based on the well-established mechanism of action of methyldopa and the known principles of the kinetic isotope effect associated with deuteration. This guide covers the mechanism of action, predicted pharmacokinetic and pharmacodynamic differences, and detailed experimental protocols for evaluating the biological activity of these compounds.

Introduction

Methyldopa is a centrally-acting alpha-2 adrenergic agonist used for the management of hypertension.[1][2] It is a prodrug that is metabolized in the central nervous system to its active form, alpha-methylnorepinephrine.[2][3] This active metabolite then stimulates central alpha-2 adrenergic receptors, leading to a reduction in sympathetic outflow and a decrease in blood pressure.[1][3] this compound is a deuterated isotopologue of methyldopa, in which three hydrogen atoms on the methyl group have been replaced with deuterium. This substitution has the potential to alter the drug's metabolic profile and, consequently, its pharmacokinetic and pharmacodynamic properties. The primary rationale for deuterating drugs is to leverage the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon compared to hydrogen.[4][5] This can slow down metabolic processes that involve the cleavage of this bond, potentially leading to improved drug stability, increased half-life, and altered metabolite formation.[5]

Mechanism of Action

The antihypertensive effect of methyldopa is primarily mediated by its active metabolite, alpha-methylnorepinephrine.[1][6] The proposed signaling pathway is as follows:

-

Uptake and Conversion: Methyldopa crosses the blood-brain barrier and is taken up by adrenergic neurons.[2]

-

Metabolic Activation: Inside the neuron, DOPA decarboxylase converts methyldopa to alpha-methyldopamine. Subsequently, dopamine β-hydroxylase converts alpha-methyldopamine to the active metabolite, alpha-methylnorepinephrine.[6]

-

Receptor Agonism: Alpha-methylnorepinephrine acts as a potent agonist at presynaptic alpha-2 adrenergic receptors in the brainstem.[3][7]

-

Reduced Sympathetic Outflow: Stimulation of these receptors inhibits the release of norepinephrine from the presynaptic neuron, leading to decreased sympathetic tone.[3][7]

-

Antihypertensive Effect: The reduction in sympathetic outflow results in decreased peripheral vascular resistance and a lowering of blood pressure.[2][6]

A secondary, and less significant, mechanism involves the inhibition of DOPA decarboxylase in the periphery, which can lead to a reduction in the synthesis of norepinephrine.[1]

References

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. Screening methods of anti hypertensive agents | PPTX [slideshare.net]

- 3. Animal Models for anti-hypertensive Drugs | PPTX [slideshare.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Methyldopa - Wikipedia [en.wikipedia.org]

- 6. Clinical pharmacokinetics of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijprajournal.com [ijprajournal.com]

Methodological & Application

Application Note: High-Throughput Quantification of Methyldopa in Human Plasma by LC-MS/MS Using DL-Methyldopa-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of methyldopa in human plasma. The use of a stable isotope-labeled internal standard, DL-Methyldopa-d3, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[1][2][3][4] The protocol employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation, enabling high-throughput analysis.[5]

Introduction

Methyldopa is a centrally-acting alpha-2 adrenergic agonist widely used in the management of hypertension, particularly in pregnant women.[6][7] Accurate measurement of its concentration in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[6][7][8] The incorporation of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the reliability of the results.[1][9] This document provides a comprehensive protocol for the determination of methyldopa in human plasma using this compound as the internal standard.

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of methyldopa.

Detailed Protocols

Materials and Reagents

-

Methyldopa reference standard

-

This compound (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Perchloric acid

-

Ultrapure water

-

Human plasma (drug-free)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

-

Analytical column (e.g., Zorbax SB-C18, Atlantis T3 C18)[10]

-

Microcentrifuge

-

Autosampler vials

Sample Preparation Protocol

-

Thaw frozen human plasma samples on ice.

-

Pipette 200 µL of plasma into a microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 600 µL of methanol (or another suitable protein precipitation agent like perchloric acid) to precipitate plasma proteins.[5]

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Zorbax SB-C18 (or equivalent) |

| Mobile Phase A | 0.2% Formic acid in Water[5] |

| Mobile Phase B | Acetonitrile[5] |

| Gradient | Isocratic or gradient elution (e.g., 2% B for 1.5 min)[5] |

| Flow Rate | 0.8 mL/min[5] |

| Injection Volume | 1.5 µL[5] |

| Column Temperature | 40°C[5] |

| Run Time | Approximately 1.5 - 5.5 minutes[2][5] |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Methyldopa) | m/z 212.1 → 139.2, 166.2, 195.2[5] or 211.95 → 138.90[4] |

| MRM Transition (this compound) | m/z 215.1 → 170.1 (example, to be optimized) or 214.95 → 169.00[4] |

| Collision Energy | To be optimized for the specific instrument |

| Dwell Time | To be optimized for the specific instrument |

Quantitative Data Summary

The following tables summarize typical validation parameters for the LC-MS/MS quantification of methyldopa.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Methyldopa | 20 - 5000[2][3] | > 0.99 |

Table 2: Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| 30 (Low QC) | 7.3[2][3] | -8.0[2][3] | 7.7[2][3] | 0.2[2][3] |

| 600 (Mid QC) | 5.4[2][3] | -1.3[2][3] | 0.5[2][3] | -1.1[2][3] |

| 3000 (High QC) | 4.3[2][3] | -2.0[2][3] | 0.7[2][3] | -2.3[2][3] |

Table 3: Recovery and Limit of Quantification

| Parameter | Value |

| Lower Limit of Quantification (LLOQ) | 20 ng/mL[2][3] |

| Recovery | 90.9 - 101.4%[5] |

Signaling Pathway (Illustrative)

While the direct signaling pathway of methyldopa is not directly relevant to the analytical method itself, for context, its mechanism of action involves the central nervous system. Methyldopa is converted to alpha-methylnorepinephrine, which acts as an agonist at presynaptic α2-adrenergic receptors.

Caption: Simplified mechanism of action of methyldopa.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput solution for the quantification of methyldopa in human plasma. The simple sample preparation and rapid analysis time make it well-suited for clinical and research laboratories conducting pharmacokinetic and bioequivalence studies. The validation data demonstrates that the method is accurate and precise over a clinically relevant concentration range.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. researchgate.net [researchgate.net]

- 6. Analytical techniques for methyldopa and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analytical techniques for methyldopa and metabolites: a comprehensive review | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: High-Throughput Quantitative Analysis of Methyldopa in Human Plasma using DL-Methyldopa-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of methyldopa in human plasma. DL-Methyldopa-d3, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure accuracy and precision.[1][2] The methodology involves a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This method is highly suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring of methyldopa.[3][4]

Introduction

Methyldopa is a centrally-acting alpha-2 adrenergic agonist widely used in the management of hypertension, particularly during pregnancy.[5][6][7] Accurate and reliable quantification of methyldopa in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[8] Due to its physicochemical properties, including susceptibility to oxidation, developing a robust analytical method is essential.[5] Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative LC-MS/MS analysis as they exhibit nearly identical chemical and physical properties to the analyte, effectively compensating for matrix effects and variations in sample processing and instrument response.[9] This application note provides a detailed protocol for the determination of methyldopa in human plasma using this compound, based on a validated bioanalytical method.[5]

Mechanism of Action

Methyldopa is a prodrug that is converted to its active metabolite, alpha-methylnorepinephrine, in the central nervous system. Alpha-methylnorepinephrine acts as an agonist at central inhibitory alpha-2 adrenergic receptors, leading to a decrease in sympathetic outflow and a reduction in arterial blood pressure.[6][7]

Figure 1: Simplified signaling pathway of Methyldopa's mechanism of action.

Experimental Protocols

Materials and Reagents

-

Methyldopa reference standard

-

This compound (Internal Standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant)

-

Ascorbic acid (for plasma stabilization)[5]

Equipment

-

HPLC system (e.g., Shimadzu LC-20)[5]

-

Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8050)[5]

-

Analytical column: Synergi 4u Fusion–RP 80A, 150 × 3.0 mm (or equivalent)[5]

-

Pre-column: Luna 5u Phenyl-Hexyl, 50 × 3.0 mm (or equivalent)[5]

-

Centrifuge

-

Vortex mixer

-

Pipettes and general laboratory consumables

Stock and Working Solutions Preparation

-

Methyldopa Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of methyldopa reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the methyldopa stock solution with a suitable solvent (e.g., methanol/water, 50:50 v/v) to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound in acetonitrile with 1% formic acid.

Sample Preparation Protocol

The following protocol is for the extraction of methyldopa from human plasma samples:

-

Thaw frozen plasma samples at room temperature.

-

To stabilize methyldopa, add ascorbic acid to the plasma samples.[5]

-

To a 100 µL aliquot of plasma, add 400 µL of the internal standard working solution (this compound in acetonitrile with 1% formic acid).[5]

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 3500 rpm for 10 minutes.[5]

-

Transfer the supernatant to an autosampler vial.

-

Inject an 8 µL aliquot of the supernatant into the LC-MS/MS system.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. resolvemass.ca [resolvemass.ca]

Application Notes and Protocols for Pharmacokinetic Studies Utilizing DL-Methyldopa-d3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of DL-Methyldopa-d3 in pharmacokinetic (PK) studies of methyldopa. The primary application highlighted is the use of this compound as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of methyldopa in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Methyldopa is a centrally-acting alpha-2 adrenergic agonist used for the management of hypertension.[1][2][3] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety. This compound is a deuterated form of DL-Methyldopa and serves as an ideal internal standard in bioanalytical methods.[4][5] Its utility stems from its chemical and physical similarity to the analyte (methyldopa), while its mass difference allows for distinct detection by a mass spectrometer, ensuring high precision and accuracy in quantification.[4][5]

Pharmacokinetic Parameters of Methyldopa

A thorough understanding of methyldopa's pharmacokinetics is essential for designing and interpreting studies that use this compound as an internal standard. The following tables summarize key pharmacokinetic parameters of methyldopa in humans.

Table 1: Pharmacokinetic Parameters of Methyldopa Following Oral and Intravenous Administration

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~25% (range 8% to 62%) | [1][4][6] |

| Time to Peak Plasma Concentration (Tmax) (Oral) | 2 - 6 hours | [1][2][6] |

| Elimination Half-Life (t½) | ~1.5 - 2 hours | [3][7] |

| Apparent Volume of Distribution (Vd) | 0.19 - 0.72 L/kg | [1][2] |

| Plasma Protein Binding | < 15% | [1][6] |

| Renal Clearance | ~130 mL/min | [1][8] |

Table 2: Major Metabolites of Methyldopa

| Metabolite | Site of Formation | Significance | Reference |

| α-Methylnorepinephrine | Central Nervous System | Active metabolite responsible for antihypertensive effect. | [1][2][3] |

| α-Methyldopa mono-O-sulfate | Liver, Intestinal Cells | Major circulating metabolite. | [1][6][9] |

| 3-O-methyl-α-methyldopa | Liver | Metabolite. | [1][10] |

| α-Methyldopamine | Liver | Metabolite. | [1][11] |

| 3,4-dihydroxyphenylacetone | Liver | Metabolite. | [1][10] |

Experimental Protocols

The following protocols detail the methodology for a typical pharmacokinetic study of methyldopa utilizing this compound as an internal standard.

Protocol 1: Bioanalytical Method for Methyldopa Quantification in Human Plasma using LC-MS/MS

1. Objective: To accurately quantify the concentration of methyldopa in human plasma samples.

2. Materials and Reagents:

-

Methyldopa reference standard

-

This compound (Internal Standard)

-

Human plasma (with anticoagulant, e.g., heparin)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

3. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4. Sample Preparation (Protein Precipitation Method): a. Thaw plasma samples on ice. b. To a 100 µL aliquot of plasma, add 20 µL of the internal standard working solution (this compound in methanol). c. Vortex mix for 10 seconds. d. Add 300 µL of methanol to precipitate plasma proteins. e. Vortex mix for 30 seconds. f. Centrifuge at 10,000 rpm for 10 minutes at 4°C. g. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute the residue in 100 µL of the mobile phase. i. Inject a portion of the reconstituted sample into the LC-MS/MS system.

5. LC-MS/MS Conditions:

- LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.

- Flow Rate: 0.4 mL/min

- Injection Volume: 10 µL

- Ionization Mode: Positive Electrospray Ionization (ESI+)

- Multiple Reaction Monitoring (MRM) Transitions:

- Methyldopa: e.g., m/z 212.1 → 166.1[12]

- This compound: e.g., m/z 215.1 → 169.1 (Note: The exact m/z values may vary slightly depending on the specific deuteration pattern and instrument). A known transition for a deuterated methyldopa is 214.95→169.00 m/z.[4]

- Collision Energy and other MS parameters: Optimize for maximum signal intensity.

6. Calibration and Quality Control: a. Prepare a series of calibration standards by spiking blank plasma with known concentrations of methyldopa. b. Prepare quality control (QC) samples at low, medium, and high concentrations. c. Process calibration standards and QC samples alongside the unknown samples. d. Construct a calibration curve by plotting the peak area ratio of methyldopa to this compound against the nominal concentration of methyldopa. e. Determine the concentration of methyldopa in the unknown samples by interpolating from the calibration curve.

Diagrams

Experimental Workflow

Caption: Workflow for a pharmacokinetic study of methyldopa using this compound.

Metabolic Pathway of Methyldopa

Caption: Simplified metabolic pathway of methyldopa.

Conclusion

The use of this compound as an internal standard is a cornerstone of modern bioanalytical methods for the pharmacokinetic evaluation of methyldopa. Its properties ensure the reliability and accuracy of the quantification process, which is fundamental for both clinical and research applications. The protocols and information provided herein offer a solid foundation for professionals engaged in the study of methyldopa.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Methyldopa? [synapse.patsnap.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Clinical pharmacokinetics of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mims.com [mims.com]

- 8. drugs.com [drugs.com]

- 9. Pharmacokinetics of methyldopa in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. ahajournals.org [ahajournals.org]

- 12. researchgate.net [researchgate.net]

Application of DL-Methyldopa-d3 in Therapeutic Drug Monitoring

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methyldopa is a centrally-acting alpha-2 adrenergic agonist prescribed for the management of hypertension, particularly in pregnant women. The therapeutic efficacy and safety of methyldopa are dependent on maintaining optimal plasma concentrations. Therapeutic Drug Monitoring (TDM) is therefore crucial to individualize dosage regimens, minimize toxicity, and maximize therapeutic outcomes. DL-Methyldopa-d3, a stable isotope-labeled analog of methyldopa, serves as an ideal internal standard for the quantitative analysis of methyldopa in biological matrices by mass spectrometry.[1][2][3] Its use significantly improves the accuracy, precision, and reliability of analytical methods by correcting for variations in sample preparation and instrument response.[1][4]

The primary analytical technique for the quantification of methyldopa is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[5] In this context, this compound is added to patient samples at a known concentration at the beginning of the sample preparation process. Since this compound is chemically identical to methyldopa but has a different mass due to the deuterium atoms, it co-elutes with the analyte during chromatography but is distinguished by the mass spectrometer. This allows for accurate quantification of the endogenous methyldopa concentration by calculating the ratio of the analyte signal to the internal standard signal.

Pharmacokinetic Parameters of Methyldopa

Understanding the pharmacokinetic profile of methyldopa is essential for designing effective TDM strategies. Key pharmacokinetic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Bioavailability | ~25% (range 8% to 62%) | [6][7] |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | [6][8] |

| Plasma Protein Binding | <15% | [6][7] |

| Volume of Distribution | 0.19 - 0.72 L/kg | [6][7][9] |

| Elimination Half-Life | 1.5 - 2.8 hours | [8][10] |

| Metabolism | Extensively metabolized in the liver and gastrointestinal tract. Converted to the active metabolite α-methylnorepinephrine. | [7][8][9] |

| Excretion | Primarily via urine (~70% as unchanged drug and sulfate conjugate) | [6][8] |

Experimental Protocols

The following is a generalized protocol for the quantification of methyldopa in human plasma using this compound as an internal standard with LC-MS/MS. This protocol is based on methodologies reported in the scientific literature and should be optimized and validated in the user's laboratory.

Preparation of Stock and Working Solutions

-

Methyldopa Stock Solution (1 mg/mL): Accurately weigh and dissolve methyldopa reference standard in a suitable solvent (e.g., methanol containing 0.1% formic acid).

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the methyldopa stock solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the methyldopa stock solution with a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration appropriate for spiking in plasma samples (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

-

Label polypropylene microcentrifuge tubes for each standard, quality control, and unknown plasma sample.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples, to which 20 µL of diluent is added).

-

Vortex briefly to mix.

-

Add 300 µL of cold protein precipitating agent (e.g., methanol or acetonitrile containing 0.1% formic acid) to each tube.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex to ensure complete dissolution and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters that may be used. These should be optimized for the specific instrumentation.

| Parameter | Typical Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Gradient | Start with 2% B, ramp to 95% B, hold, and return to initial conditions. |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Methyldopa) | m/z 212.1 -> 166.1 |

| MRM Transition (this compound) | m/z 215.1 -> 169.1 |

| Collision Energy | Optimize for specific instrument |

| Dwell Time | ~100 ms |

Data Analysis

-

Integrate the peak areas for both methyldopa and this compound for each sample.

-

Calculate the peak area ratio of methyldopa to this compound.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of methyldopa in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Metabolic Activation of Methyldopa

Caption: Metabolic activation pathway of methyldopa.

Experimental Workflow for Methyldopa TDM

Caption: Workflow for methyldopa quantification in plasma.

Logical Relationship of TDM Components

Caption: The central role of this compound in TDM.

References

- 1. veeprho.com [veeprho.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. veeprho.com [veeprho.com]

- 5. Analytical techniques for methyldopa and metabolites: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of methyldopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. mims.com [mims.com]

- 9. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of methyldopa. Plasma levels following single intravenous, oral and multiple oral dosage in normotensive and hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Methyldopa in Human Plasma using DL-Methyldopa-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyldopa is a centrally acting alpha-2 adrenergic agonist widely used in the management of hypertension.[1][2] Accurate and reliable quantification of methyldopa in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a robust and sensitive method for the determination of methyldopa in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The use of a stable isotope-labeled internal standard, DL-Methyldopa-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[3][4]

The protocol outlined below details a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and highly selective detection using Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput analysis of clinical and pre-clinical plasma samples.

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of methyldopa in plasma.

Detailed Experimental Protocol

1. Materials and Reagents

-

Methyldopa reference standard

-

This compound (Internal Standard, IS)[3]

-

Acetonitrile (HPLC grade) with 1% formic acid[5]

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (drug-free)

-

Ascorbic acid (stabilizer)[5]

2. Preparation of Stock and Working Solutions

-

Methyldopa Stock Solution (1 mg/mL): Accurately weigh and dissolve methyldopa in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Methyldopa Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with acetonitrile containing 1% formic acid.

3. Sample Preparation

-

Thaw frozen plasma samples on ice. To prevent degradation of methyldopa, it is recommended to add a stabilizer. For instance, add 0.2 mL of a 50 mg/mL ascorbic acid solution to 1 mL of plasma.[5]

-

Aliquot 100 µL of plasma (calibration standards, QCs, or unknown samples) into a microcentrifuge tube.[5]

-

Add 400 µL of the internal standard working solution in acetonitrile with 1% formic acid to each plasma sample.[5]

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at approximately 3500 rpm for 10 minutes at 4°C.[5]

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent |

| Mass Spectrometer | AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer |

| Chromatographic Column | C18 analytical column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.2% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 8 µL[5] |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Methyldopa: m/z 212.1 → 166.2, 139.2[6]This compound: m/z 215.1 → 169.2 (or other appropriate fragment) |

5. Data Analysis

-

Quantification is performed by calculating the peak area ratio of the analyte (methyldopa) to the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

-

The concentration of methyldopa in the unknown samples is determined from the calibration curve using a weighted linear regression model.

Method Validation Summary

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for methyldopa in human plasma.

| Parameter | Typical Value |

| Linearity Range | 20 - 5000 ng/mL[7] |

| Lower Limit of Quantification (LLOQ) | 20 ng/mL[7] |

| Intra-day Precision (%CV) | < 7.3%[7] |

| Inter-day Precision (%CV) | < 7.7%[7] |

| Intra-day Accuracy (%Bias) | -8.0% to -1.3%[7] |

| Inter-day Accuracy (%Bias) | -2.3% to 0.2%[7] |

| Recovery | 90.9 - 101.4%[6] |

Signaling Pathway and Logical Relationships

The analytical method relies on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship between the analyte, the internal standard, and the final measurement.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A new spectrophotometric method for the determination of methyldopa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of methyldopa in human plasma by high-performance liquid chromatography-electrospray tandem mass spectrometry application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for DL-Methyldopa-d3 in Metabolic Profiling Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of DL-Methyldopa-d3 in metabolic profiling studies. This stable isotope-labeled internal standard is crucial for the accurate quantification of methyldopa and its metabolites in various biological matrices. The following sections detail the necessary protocols and data for robust and reliable experimental outcomes.

Introduction

This compound is a deuterated form of methyldopa, an antihypertensive drug. In metabolic studies, it serves as an ideal internal standard for mass spectrometry-based quantification. Its chemical and physical properties are nearly identical to the endogenous methyldopa, but its increased mass allows for clear differentiation in a mass spectrometer. This ensures accurate measurement of methyldopa and its metabolites by correcting for variations in sample preparation and instrument response.

Quantitative Data for Metabolic Profiling

Accurate quantification of methyldopa and its metabolites is essential for understanding its pharmacokinetics and pharmacodynamics. This compound is the preferred internal standard for these analyses.

Mass Spectrometric Parameters for MRM Analysis

Multiple Reaction Monitoring (MRM) is a highly sensitive and selective mass spectrometry technique used for targeted quantification. The following table summarizes the key MRM transitions for methyldopa, its major metabolites, and the internal standard this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |

| This compound (Internal Standard) | 215.0 | 169.0 | Not specified | Positive |

| Methyldopa | 212.1 | 166.1, 139.2, 195.2 | Not specified | Positive |

| 3-O-Methyldopa | 212.0 | 166.0 | 10.5 | Positive |

| α-Methyldopamine | 166.0 | 106.0, 134.0 | Not specified | Positive |

| Methyldopa-O-sulfate | Not specified | Not specified | Not specified | Not specified |

Note: Collision energies can vary depending on the mass spectrometer used and should be optimized in the user's laboratory.

Typical Concentration Ranges in Biological Fluids

The concentration of methyldopa and its metabolites can vary significantly depending on the dosage, individual patient metabolism, and the biological matrix being analyzed. The following table provides approximate concentration ranges found in human plasma and urine.

| Compound | Biological Matrix | Concentration Range |

| Methyldopa | Plasma | 20 - 5000 ng/mL[1] |

| 3-O-Methyldopa | Plasma | 50 - 4000 ng/mL[2] |

| Methyldopa | Urine | Variable, major excretory product |

| Methyldopa-O-sulfate | Urine | Variable, major excretory product |

| α-Methyldopamine | Urine | Variable, minor excretory product |

Experimental Protocols

Sample Preparation

1. Plasma Sample Preparation using Protein Precipitation

This protocol is suitable for the extraction of methyldopa and its metabolites from human plasma.

Materials:

-

Human plasma

-

This compound internal standard solution

-

Acetonitrile (ACN) or Methanol (MeOH), ice-cold

-

Perchloric acid (optional)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma.

-

Spike the plasma sample with an appropriate amount of this compound internal standard solution.

-

For protein precipitation, add 600 µL of ice-cold acetonitrile or methanol to the plasma sample. Alternatively, a solution of perchloric acid can be used.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

2. Urine Sample Preparation

Urine samples generally require less extensive preparation than plasma samples.

Materials:

-

Human urine

-

This compound internal standard solution

-

Methanol (MeOH) or Acetonitrile (ACN)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge the urine sample at 2000 x g for 5 minutes to remove any particulate matter.

-

To 100 µL of the urine supernatant, add an appropriate amount of this compound internal standard solution.

-

Add 200 µL of methanol or acetonitrile to the urine sample to precipitate any remaining proteins and reduce matrix effects.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

The following table summarizes typical chromatographic conditions for the analysis of methyldopa and its metabolites. These conditions should be optimized for the specific instrument and application.

| Parameter | Condition 1 | Condition 2 |

| Column | Atlantis T3 C18 (5 µm, 150 x 4.6 mm)[2] | Zorbax SB-C18 |

| Mobile Phase A | 0.05% Formic acid in Water[2] | 0.2% Formic acid in Water |

| Mobile Phase B | Methanol[2] | Acetonitrile |

| Gradient | Isocratic (85:15 A:B)[2] | Isocratic (98:2 A:B) |

| Flow Rate | 1 mL/min (with 1:1 split)[2] | 0.8 mL/min |

| Injection Volume | 20 µL[2] | 1.5 µL |

| Column Temperature | Not specified | 40°C |

| Run Time | 5.0 min[2] | 1.5 min |

Visualizations

Metabolic Pathway of Methyldopa

The following diagram illustrates the major metabolic pathways of L-α-methyldopa.

Caption: Major metabolic pathways of L-α-methyldopa.

Experimental Workflow for Metabolic Profiling

This diagram outlines the general workflow for a metabolic profiling study of methyldopa using this compound as an internal standard.

Caption: General experimental workflow for methyldopa metabolic profiling.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of DL-Methyldopa-d3

Introduction

Methyldopa is a centrally acting alpha-2 adrenergic agonist widely used in the management of hypertension, particularly in pregnant women. The pharmacological activity of methyldopa is primarily attributed to its S-enantiomer. Consequently, the accurate and robust quantification of methyldopa and its stereoisomers in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. DL-Methyldopa-d3, a deuterium-labeled stable isotope of methyldopa, serves as an ideal internal standard (IS) for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS), offering high precision and accuracy by correcting for variations during sample preparation and analysis.[1][2][3]

This application note provides a detailed protocol for the development and validation of two distinct HPLC methods for this compound:

-